molecular formula C14H11FN2O B13683815 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13683815
M. Wt: 242.25 g/mol
InChI Key: GBXRPGDLEOCBRK-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and drug development .

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde in the presence of a suitable catalyst, followed by cyclization and methoxylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial production methods for this compound may involve multi-step processes that include the preparation of intermediates, purification, and final product isolation. These methods are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions where the fluorophenyl or methoxy groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3

InChI Key

GBXRPGDLEOCBRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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